molecular formula C24H37N3O3S B12242366 1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

Cat. No.: B12242366
M. Wt: 447.6 g/mol
InChI Key: PHUVTVXKAXAOGU-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine typically involves multiple steps:

    Formation of the piperidine derivative: This step involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylated piperidine.

    Alkyne formation:

    Piperazine substitution: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 1-methylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The piperazine and piperidine rings allow it to bind to various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperazine: This compound shares the piperazine ring but lacks the piperidine and sulfonyl groups.

    4-(4-Chlorophenyl)piperidine: Similar in structure but with a chlorophenyl group instead of the sulfonylated piperidine.

    1-Methyl-4-(4-hydroxybut-2-yn-1-yl)piperazine: This compound has a similar alkyne group but lacks the sulfonylated piperidine.

Uniqueness

1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine is unique due to the combination of its structural features, which confer specific binding properties and reactivity. The presence of the sulfonyl group and the alkyne moiety provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C24H37N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

1-methyl-4-[4-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]piperazine

InChI

InChI=1S/C24H37N3O3S/c1-19-18-20(2)22(4)24(21(19)3)31(28,29)27-11-8-23(9-12-27)30-17-7-6-10-26-15-13-25(5)14-16-26/h18,23H,8-17H2,1-5H3

InChI Key

PHUVTVXKAXAOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C)C)C

Origin of Product

United States

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